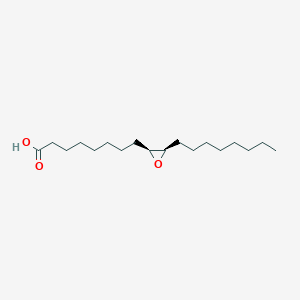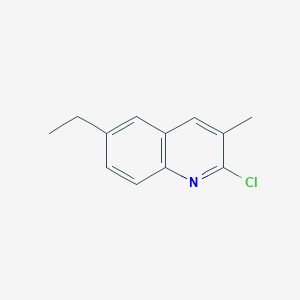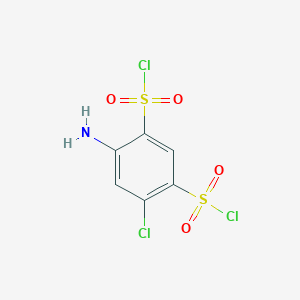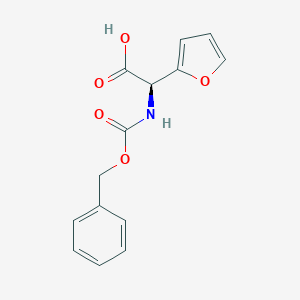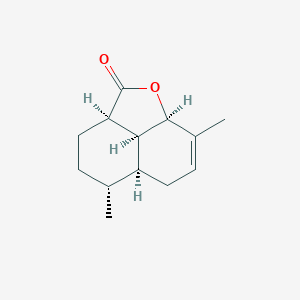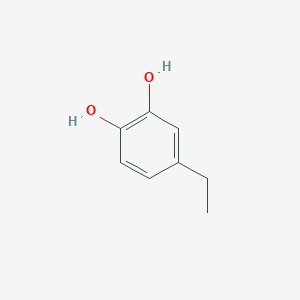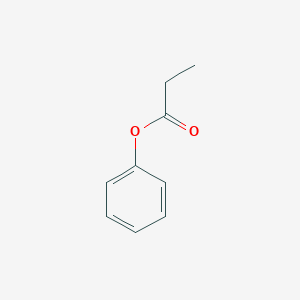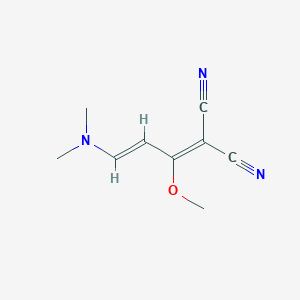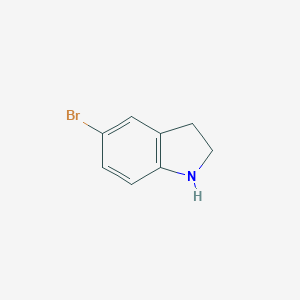
5-Bromoindoline
Übersicht
Beschreibung
5-Bromoindoline is an organic compound with the molecular formula C8H8BrN It is a derivative of indoline, where a bromine atom is substituted at the 5th position of the indoline ring
Wirkmechanismus
Target of Action
This compound is a derivative of indole phytoalexins, which are known to have a broad spectrum of biological activities
Mode of Action
As a derivative of indole phytoalexins, it may share similar mechanisms of action, which include interactions with various cellular components and processes . .
Biochemical Pathways
Indole phytoalexins, from which 5-Bromoindoline is derived, are known to affect a wide range of biochemical pathways, particularly those involved in cellular stress responses
Result of Action
It has been suggested that this compound and its derivatives may have antiproliferative and cytotoxic activity against human cancer cell lines
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions Additionally, the compound’s action and efficacy may be influenced by the biological environment in which it is administered, including the presence of other molecules and the pH of the environment
Biochemische Analyse
Cellular Effects
Some indoline derivatives have been shown to exhibit antiproliferative and cytotoxic activity against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 5-Bromoindoline is not well-established. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromoindoline can be synthesized through several methods. One common approach involves the bromination of indoline. This process typically uses bromine or other brominating agents under controlled conditions to ensure selective substitution at the 5th position . Another method involves the hydrogenation of indole to indoline, followed by bromination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. For instance, indoline can be subjected to acetylation, followed by bromination and subsequent deacetylation to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoindoline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom in this compound can be replaced by other substituents through electrophilic substitution reactions.
Oxidation and Reduction: It can be oxidized to form 5-bromoindole or reduced under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
5-Bromoindole: Formed through oxidation of this compound.
Various Substituted Indolines: Depending on the substituents introduced during electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
5-Bromoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
5-Bromoindole: Similar in structure but differs in the oxidation state of the nitrogen atom.
6-Bromoindole: Bromine atom is substituted at the 6th position instead of the 5th.
5-Iodoindole: Contains an iodine atom instead of bromine.
Uniqueness: 5-Bromoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDCHCLHHGGYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392231 | |
| Record name | 5-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-33-6 | |
| Record name | 5-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Bromoindoline?
A1: While a comprehensive spectroscopic analysis of this compound itself isn't available in the provided research, we can deduce some information. Its molecular formula is C8H8BrN. Many of the papers focus on derivatives, like this compound-2,3-dione (C8H6BrNO2), which is often studied for its crystal structure and interactions. [, , ] For specific spectroscopic data on derivatives like 5-bromoindole and this compound, refer to specialized publications. []
Q2: What are the applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of bromoindole alkaloids, like those found in the marine algae Laurencia brongniartii. [] The bromine atom at the 5-position allows for further functionalization through various coupling reactions, making it a valuable intermediate for creating complex molecules.
Q3: Is there information on the environmental impact of this compound?
A3: The provided research primarily focuses on the chemical synthesis and structural properties of this compound and its derivatives. Consequently, there's limited information regarding its environmental impact, degradation pathways, or ecotoxicological effects. Further studies are required to evaluate its potential environmental risks and develop appropriate waste management strategies.
Q4: What analytical techniques are used to characterize this compound and its derivatives?
A6: Researchers employ various analytical methods to characterize this compound and its derivatives. X-ray crystallography is commonly used to determine crystal structures and understand intermolecular interactions. [, , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are likely employed for structural elucidation and purity assessment, although specific data from these techniques wasn't presented in the provided research abstracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

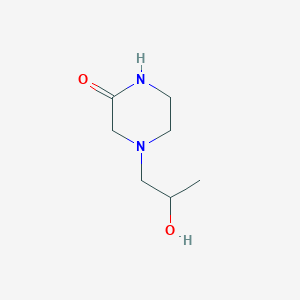
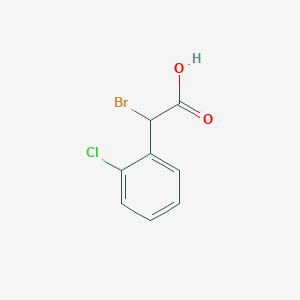
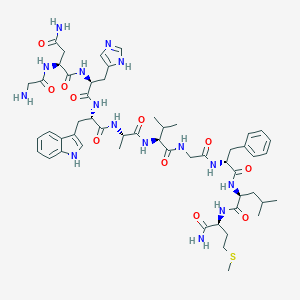
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
